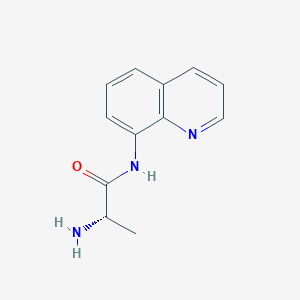

Propanamide, 2-amino-N-8-quinolinyl-, (2S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- is a chemical compound with a unique structure that includes both an amide and an amino group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-amino-N-8-quinolinyl-, (2S)- typically involves the reaction of 2-aminoquinoline with a suitable propanamide derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens or nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Propanamide, 2-amino-N-8-quinolinyl-, (2S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Propanamide: A simpler amide compound without the quinoline ring.

2-Aminoquinoline: A compound with a similar quinoline structure but without the propanamide group.

N-8-Quinolinylpropanamide: A compound with a similar structure but lacking the amino group.

Uniqueness

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- is unique due to the combination of its functional groups and its chiral center. This combination can confer specific biological activities and chemical reactivity that are not present in the similar compounds listed above.

Biological Activity

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications, emphasizing its role in combating drug-resistant infections and its interaction with biological systems.

Synthesis and Structural Modifications

The synthesis of 8-quinolinamines, including Propanamide, 2-amino-N-8-quinolinyl-, has been explored extensively. These compounds have been synthesized through various methods including metal-free quinolylation of amino acids and peptides. For instance, the introduction of the quinolyl group into peptides has shown to enhance their bioactivity and stability, indicating a promising avenue for drug development .

Table 1: Synthesis Yields of Quinolylated Compounds

| Compound | Yield (%) | Method |

|---|---|---|

| 6a | 92 | Quinolylation of (S)-2-amino-N-methylpropanamide |

| 6b | 66 | Quinolylation of (S)-2-amino-N-3,3-trimethylbutanamide |

| 6c | 63 | Quinolylation of (S)-2-amino-N-methyl-2-phenylacetamide |

| 6d | 72 | Quinolylation of (S)-2-amino-N-methyl-3-phenylpropanamide |

| 6f | 85 | Quinolylation of 2-aminobutanamide |

Biological Activity

Research indicates that compounds containing the quinoline structure exhibit a range of biological activities, including antimicrobial and antimalarial properties. Specifically, derivatives such as 8-quinolinamines have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL .

Antimicrobial Activity

In studies focusing on antimicrobial properties, several analogues of 8-quinolinamines were synthesized and evaluated for their effectiveness against various pathogens. The presence of specific substituents on the quinoline ring significantly influenced their biological activity.

Table 2: Antimalarial Activity of Selected Quinolinamines

| Compound | IC50 (ng/mL) - D6 Strain | IC50 (ng/mL) - W2 Strain |

|---|---|---|

| Compound A | 390 | 240 |

| Compound B | 160 | 150 |

| Compound C | Not Active | Not Active |

Case Studies

- Antimalarial Efficacy : In a study evaluating the efficacy of various quinolinamine derivatives against Plasmodium berghei, certain compounds achieved complete cures in animal models at dosages as low as 25 mg/kg/day. This highlights the potential for these compounds in treating malaria, particularly in resistant strains .

- Peptide Modification : The modification of peptide drugs by introducing a quinolyl group has been shown to alter their bioactivity significantly. For example, a quinolylated derivative of dermorphin exhibited reduced activity compared to its parent compound but maintained sufficient efficacy to warrant further investigation .

The precise mechanisms by which Propanamide, 2-amino-N-8-quinolinyl-, exerts its biological effects remain an area of active research. It is believed that the quinoline moiety may interact with critical biological targets such as enzymes involved in metabolic pathways or receptors implicated in disease processes.

Properties

CAS No. |

587832-37-9 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(2S)-2-amino-N-quinolin-8-ylpropanamide |

InChI |

InChI=1S/C12H13N3O/c1-8(13)12(16)15-10-6-2-4-9-5-3-7-14-11(9)10/h2-8H,13H2,1H3,(H,15,16)/t8-/m0/s1 |

InChI Key |

ZSXAWWHQDYRCKP-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.